(Glu2)-TRH

Beschreibung

found in rabbit prostate complex; structurally related to TRH; RN refers to all (L)-isomer; a fertilization promoting peptide (FPP)

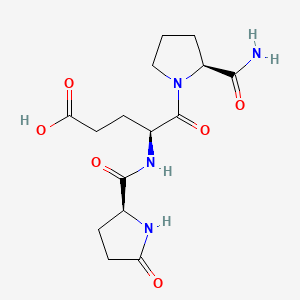

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZBGWLLSXSYLX-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006105 | |

| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85541-78-2 | |

| Record name | Pyroglutamyl-glutamyl-proline amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PGLU-GLU-PRO AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Glu2)-TRH: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Glu2)-TRH (pGlu-Glu-Pro-NH2) is a metabolically stable analog of Thyrotropin-Releasing Hormone (TRH) that has garnered significant interest within the neuroscience and drug development communities. Unlike the endogenous TRH (pGlu-His-Pro-NH2), this compound exhibits unique pharmacological properties, acting as a negative modulator of the cholinergic effects of TRH in the brain.[1][2][3] This distinct profile, coupled with its reported neuroprotective, antidepressant, and anticonvulsant activities, positions this compound as a valuable research tool and a potential therapeutic lead.[4] This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, focusing on its synthesis, biological activity, and mechanism of action.

Synthesis

This compound is a tripeptide analog of TRH where the central histidine residue is replaced by a glutamic acid residue. Its synthesis is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

A general workflow for the solid-phase synthesis of this compound is as follows:

-

Resin Preparation: A suitable resin, such as Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Pro-OH, is activated and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the proline residue using a piperidine solution in DMF to expose the free amine.

-

Second Amino Acid Coupling: The next amino acid in the sequence, Fmoc-Glu(OtBu)-OH (with its side chain protected), is activated and coupled to the deprotected proline on the resin.

-

Fmoc Deprotection: The Fmoc group is removed from the glutamic acid residue.

-

Third Amino Acid Coupling: The N-terminal amino acid, pGlu-OH, is activated and coupled to the deprotected glutamic acid.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Biological Activity and Initial Characterization

This compound has been primarily characterized as a functional antagonist of TRH, particularly concerning its central nervous system effects mediated by cholinergic pathways.

Functional Antagonism of TRH-Induced Analeptic Effect

One of the key initial findings was the ability of this compound to dose-dependently attenuate the analeptic (arousal-promoting) effect of TRH.[6] In mouse models, TRH is known to shorten the duration of pentobarbital-induced sleep. Co-administration of this compound with TRH significantly reverses this effect, indicating a functional antagonism.

| Parameter | Value | Species | Reference |

| ED50 (Antagonism of TRH-induced analeptic effect) | 4.83 ± 0.33 µmol/kg | Mouse | [7] |

Experimental Protocol: Assessment of Analeptic Effect

-

Animals: Male CD-1 mice are commonly used.

-

Drug Administration:

-

This compound is administered intravenously (i.v.) at various doses.

-

TRH is administered i.v. at a fixed dose (e.g., 10 µmol/kg) 10 minutes after this compound.

-

Pentobarbital is administered intraperitoneally (i.p.) at a dose of 60 mg/kg, 10 minutes after TRH administration.

-

-

Measurement: The sleeping time is recorded as the duration from the loss of the righting reflex until it is regained.

-

Analysis: The dose-dependent attenuation of the TRH-induced reduction in sleeping time by this compound is analyzed to determine the ED50.

Negative Modulator of TRH-Induced Acetylcholine Release

Further characterization revealed that this compound acts as a negative modulator of TRH-induced acetylcholine release in the hippocampus.[2][3] This finding provides a neurochemical basis for its functional antagonism of TRH's central effects.

Experimental Protocol: In Vivo Microdialysis

-

Animals: Male Sprague-Dawley rats are often used.

-

Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into the hippocampus.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted, and the hippocampus is perfused with artificial cerebrospinal fluid (aCSF).

-

Drug Perfusion: this compound, TRH, or a combination of both are perfused through the microdialysis probe.

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals, and acetylcholine concentrations are measured using HPLC coupled with electrochemical detection or mass spectrometry.

Mechanism of Action: Signaling Pathways

TRH primarily exerts its effects through the Gq/11 protein-coupled receptor (GPCR) pathway. Activation of the TRH receptor (TRH-R1 in humans) stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]

While direct binding studies for this compound are not extensively reported in the initial characterization literature, its functional antagonism suggests an interaction with the TRH receptor signaling cascade. The related analog, pGlu-βGlu-Pro-NH2, has been shown to bind to an allosteric site on the TRH receptor, suggesting a potential mechanism for the modulatory effects of such analogs.[1][6][7]

Experimental Protocol: Inositol Phosphate Accumulation Assay

To directly assess the effect of this compound on the TRH-R signaling pathway, an inositol phosphate (IP) accumulation assay can be performed.

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the TRH receptor (e.g., GH3 or HEK293 cells).

-

Cell Labeling: Incubate the cells with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Assay:

-

Pre-treat cells with LiCl to inhibit inositol monophosphatases, allowing for the accumulation of IPs.

-

Stimulate the cells with a fixed concentration of TRH in the presence of varying concentrations of this compound.

-

-

IP Extraction and Measurement: Lyse the cells and separate the inositol phosphates using anion-exchange chromatography. The amount of radioactivity in the IP fractions is quantified by liquid scintillation counting.

-

Analysis: The ability of this compound to inhibit TRH-stimulated IP accumulation is measured to determine its IC50 value.

Conclusion

This compound represents a significant modification of the endogenous neuropeptide TRH, resulting in a unique pharmacological profile. Its initial characterization has established it as a metabolically stable, centrally active molecule that functions as a negative modulator of TRH's cholinergic effects. The quantitative data on its functional antagonism, combined with detailed experimental protocols, provide a solid foundation for further research into its therapeutic potential for various neurological disorders. Future studies focusing on detailed receptor binding kinetics and the precise molecular mechanism of its modulatory action on the TRH receptor signaling pathway will be crucial for advancing its development from a research tool to a potential clinical candidate.

References

- 1. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for interplay between thyrotropin-releasing hormone (TRH) and its structural analogue pGlu-Glu-Pro-NH2 ([Glu2]TRH) in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.uwec.edu [chem.uwec.edu]

- 5. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]

Endogenous Biosynthesis of pGlu-Glu-Pro-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous biosynthesis of the tripeptide pGlu-Glu-Pro-NH2, a molecule of interest in neuroscience and drug development due to its structural similarity to Thyrotropin-Releasing Hormone (TRH). While specific research on the complete biosynthetic pathway of pGlu-Glu-Pro-NH2 is limited, this document consolidates the current understanding based on the established principles of neuropeptide synthesis and the known enzymatic activities of key protein-modifying enzymes. This guide details the putative multi-step process, including prohormone synthesis, proteolytic processing, N-terminal pyroglutamylation, and C-terminal amidation. Detailed experimental protocols for the characterization of the key enzymes involved, quantitative data from related substrates, and visual representations of the biosynthetic and experimental workflows are provided to facilitate further research and drug discovery efforts in this area.

Introduction

pGlu-Glu-Pro-NH2, also known as EEP, is an endogenous tripeptide found in the mammalian brain that shares structural similarities with Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2)[1][2]. Like TRH, EEP has been shown to exhibit neuromodulatory activities and is considered a neuroprotective agent[1][2]. Understanding its endogenous biosynthesis is crucial for elucidating its physiological roles and for the development of therapeutic agents that can modulate its levels. The biosynthesis of pGlu-Glu-Pro-NH2 is proposed to follow a canonical pathway for many bioactive peptides, involving a series of post-translational modifications of a larger precursor protein.

The Putative Biosynthetic Pathway

The endogenous synthesis of pGlu-Glu-Pro-NH2 is a multi-step process that is believed to occur within the regulated secretory pathway of neuronal and endocrine cells. The pathway can be broken down into four key stages:

-

Gene Transcription and Translation: A specific gene is transcribed into mRNA, which is then translated into a large precursor protein, the prohormone, on ribosomes. This prohormone contains the Gln-Glu-Pro-Gly amino acid sequence that will ultimately become pGlu-Glu-Pro-NH2.

-

Proteolytic Cleavage: The prohormone is cleaved by a series of endo- and exopeptidases to release the intermediate peptide, Gln-Glu-Pro-Gly. Prohormone convertases and carboxypeptidases are the likely enzymes involved in this step.

-

N-terminal Pyroglutamylation: The N-terminal glutamine (Gln) residue of the intermediate peptide is converted to a pyroglutamyl (pGlu) residue. This cyclization reaction is catalyzed by the enzyme Glutaminyl Cyclase (QC).

-

C-terminal Amidation: The C-terminal glycine (Gly) residue is removed, and the preceding proline (Pro) residue is amidated. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).

Key Enzymes in the Biosynthesis of pGlu-Glu-Pro-NH2

The maturation of pGlu-Glu-Pro-NH2 from its prohormone precursor is dependent on the sequential action of several key enzymes.

Prohormone Convertases (PCs)

Prohormone convertases are a family of serine endoproteases that cleave prohormones at specific sites, typically after pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg). While the specific prohormone for pGlu-Glu-Pro-NH2 has not yet been identified, it is hypothesized that PCs are responsible for excising the Gln-Glu-Pro-Gly-containing peptide from the larger precursor.

Carboxypeptidases

Following the action of PCs, carboxypeptidases remove the C-terminal basic residues from the excised peptide, leaving the Gln-Glu-Pro-Gly intermediate.

Glutaminyl Cyclase (QC)

Glutaminyl Cyclase (QC, EC 2.3.2.5) catalyzes the formation of the N-terminal pyroglutamyl residue from a glutaminyl precursor. This modification is crucial for the stability and biological activity of many peptides. Human QC is a zinc-dependent metalloenzyme[3].

Peptidylglycine alpha-amidating monooxygenase (PAM)

Peptidylglycine alpha-amidating monooxygenase (PAM, EC 1.14.17.3) is a bifunctional enzyme that catalyzes the C-terminal amidation of peptides that have a C-terminal glycine residue[4][5]. The enzyme has two catalytic domains:

-

Peptidylglycine alpha-hydroxylating monooxygenase (PHM): This domain hydroxylates the α-carbon of the C-terminal glycine.

-

Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL): This domain cleaves the C-N bond to release the amidated peptide and glyoxylate.

Quantitative Data

Direct quantitative data for the enzymatic reactions in the biosynthesis of pGlu-Glu-Pro-NH2 are not currently available. However, data from studies on the key enzymes with other substrates can provide an estimate of their catalytic efficiency. The following tables summarize kinetic parameters for human Glutaminyl Cyclase and Peptidylglycine alpha-amidating monooxygenase with various substrates.

Table 1: Kinetic Parameters of Human Glutaminyl Cyclase (QC) with Different Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| H-Gln-NH2 | 1800 | 0.8 | 444 | Schilling et al., 2004 |

| H-Gln-Ala-OH | 250 | 1.2 | 4800 | Schilling et al., 2004 |

| H-Gln-Phe-Ala-OH | 150 | 2.5 | 16667 | Schilling et al., 2004 |

Table 2: Kinetic Parameters of Peptidylglycine alpha-amidating monooxygenase (PAM) with Different Substrates

| Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |

| Ac-Tyr-Val-Gly | 3.5 | 100 | [6] |

| Dansyl-Tyr-Val-Gly | 10 | 150 | Takahashi et al., 1987 |

| D-Tyr-Phe-Gly | 4 | 75 | Katopodis et al., 1990 |

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to characterize the biosynthesis of pGlu-Glu-Pro-NH2.

Assay for Glutaminyl Cyclase (QC) Activity

This protocol is adapted for a continuous spectrophotometric assay.

Materials:

-

Substrate: Gln-Glu-Pro-Gly

-

Glutamate dehydrogenase (GDH)

-

NADH

-

α-ketoglutarate

-

Ammonium-free buffer (e.g., 50 mM HEPES, pH 7.5)

-

Purified or partially purified QC enzyme preparation

Procedure:

-

Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM α-ketoglutarate, 0.25 mM NADH, and an excess of GDH.

-

Add the substrate Gln-Glu-Pro-Gly to the desired final concentration.

-

Initiate the reaction by adding the QC enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of ammonia release from the cyclization of Gln is coupled to the GDH reaction.

-

Calculate the initial velocity from the linear phase of the reaction.

Assay for Peptidylglycine alpha-amidating monooxygenase (PAM) Activity

This protocol describes a common radioimmunoassay-based method.

Materials:

-

Substrate: Gln-Glu-Pro-Gly

-

Radio-labeled tracer (e.g., 125I-labeled Gln-Glu-Pro-Gly)

-

PAM enzyme source (e.g., tissue homogenate, purified enzyme)

-

Assay buffer (e.g., 100 mM MES, pH 5.5)

-

Cofactors: Ascorbic acid (1 mM), CuSO4 (1 µM)

-

Antibody specific for the amidated product pGlu-Glu-Pro-NH2

-

Separation reagent (e.g., charcoal, second antibody)

Procedure:

-

Incubate the enzyme source with the substrate (a mixture of labeled and unlabeled Gln-Glu-Pro-Gly) in the assay buffer containing cofactors at 37°C.

-

Stop the reaction at various time points by adding EDTA or by heat inactivation.

-

Add the specific antibody for the amidated product and incubate to allow binding.

-

Separate the antibody-bound (amidated) and free (un-amidated) substrate using a separation reagent.

-

Quantify the radioactivity in the bound fraction using a gamma counter.

-

Generate a standard curve using known amounts of the amidated product to determine the amount of product formed in the enzymatic reaction.

Visualizations

Diagrams of Pathways and Workflows

Caption: Proposed biosynthetic pathway of pGlu-Glu-Pro-NH2.

Caption: Workflow for the coupled spectrophotometric QC assay.

Caption: Workflow for the PAM radioimmunoassay.

Regulation of Biosynthesis

The regulation of pGlu-Glu-Pro-NH2 biosynthesis is likely controlled at multiple levels, similar to other neuropeptides. This can include:

-

Transcriptional Regulation: The expression of the prohormone gene can be up- or down-regulated by various physiological stimuli.

-

Post-translational Regulation: The activity of the processing enzymes, such as PCs, QC, and PAM, can be modulated by pH, ion concentrations within secretory vesicles, and potentially by phosphorylation or other post-translational modifications.

-

Subcellular Localization: The co-localization of the prohormone and the processing enzymes within the secretory pathway is essential for efficient biosynthesis.

Conclusion

The endogenous biosynthesis of pGlu-Glu-Pro-NH2 is a complex, multi-step process that is fundamental to its physiological function. While a complete picture of its synthesis is still emerging, the established principles of neuropeptide processing provide a robust framework for its investigation. This technical guide provides researchers, scientists, and drug development professionals with the necessary background, methodologies, and visual aids to advance the understanding of this intriguing molecule and to explore its therapeutic potential. Further research is warranted to identify the specific prohormone and to characterize the precise regulatory mechanisms that govern the biosynthesis of pGlu-Glu-Pro-NH2.

References

- 1. elisabscience.com [elisabscience.com]

- 2. In vitro neuroprotection against glutamate-induced toxicity by pGlu-Glu-Pro-NH(2) (EEP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 6. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

(Glu2)-TRH: A Technical Guide on Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Glu2)-TRH, with the chemical structure pGlu-Glu-Pro-NH2, is a metabolically stable analog of Thyrotropin-Releasing Hormone (TRH). Unlike TRH, this compound does not exhibit significant affinity for the classical TRH receptors (TRH-R1 and TRH-R2) and is devoid of the associated endocrine effects, such as the release of thyroid-stimulating hormone (TSH). Instead, it acts as a negative modulator of the central cholinergic effects of TRH and displays a range of its own centrally-mediated activities, including neuroprotection, and potential antidepressant and anticonvulsant properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, including available quantitative data, detailed experimental protocols for its study, and insights into its potential mechanisms of action.

Structure and Chemical Properties

This compound is a tripeptide analog of TRH where the central histidine residue is replaced by a glutamic acid residue.

Chemical Structure: pGlu-Glu-Pro-NH2

The N-terminal pyroglutamic acid (pGlu) is a cyclic lactam of glutamic acid, which protects the peptide from degradation by aminopeptidases. The C-terminus is amidated, another common feature in bioactive peptides that increases stability.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H22N4O6 | [1] |

| Molecular Weight | 354.36 g/mol | [1] |

| CAS Number | 85541-78-2 | [1] |

| Appearance | White to off-white solid | - |

| Purity | >95% (typically) | [1] |

| Solubility | Soluble in water | - |

Biological and Pharmacological Properties

Metabolic Stability

A key feature of this compound is its enhanced metabolic stability compared to TRH. It is not metabolized by thyroliberinase, the enzyme that rapidly inactivates TRH.[1] This resistance to degradation contributes to its prolonged presence in biological systems.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Administration | Source |

| Clearance half-time from blood | Rat | 2.0 hours | Intraperitoneal (1.0 mg/kg) | - |

Receptor Binding Affinity

This compound does not bind with appreciable affinity to the two known TRH receptor isoforms, TRH-R1 and TRH-R2.[1] While specific Ki or IC50 values are not consistently reported in the literature, the lack of significant binding is a defining characteristic that separates its pharmacology from that of TRH.

Biological Activities

This compound exhibits a range of central nervous system (CNS) activities, many of which are distinct from or even opposed to those of TRH.

Table 3: Summary of In Vivo Biological Activities of this compound

| Activity | Model | Effect | Dosage | Source |

| Analeptic Activity | Pentobarbital-induced sleeping time in mice | Possesses intrinsic analeptic activity, but less efficacious than TRH.[1] | - | [2] |

| Modulation of TRH's Analeptic Effect | Pentobarbital-induced sleeping time in mice | Dose-dependently attenuates the analeptic effect of TRH.[3] | 1-100 µmol/kg (IV) | [3] |

| Cholinergic Modulation | In vivo microdialysis in rat hippocampus | Does not increase basal acetylcholine (ACh) release but significantly attenuates TRH-induced ACh release when co-perfused.[2] | Equimolar concentrations with TRH | [2] |

| Neuroprotection | Glutamate-induced toxicity in vitro | Protects against excitotoxic insults. | - | - |

Mechanism of Action

The precise mechanism of action for this compound remains under investigation, particularly given its lack of high-affinity binding to classical TRH receptors. Several hypotheses are being explored:

-

Allosteric Modulation of TRH Receptors: There is evidence to suggest that analogs of this compound, such as [β-Glu2]TRH, may act as allosteric modulators of the TRH receptor.[4][5] This interaction at a site distinct from the orthosteric binding site of TRH could explain its ability to modulate TRH's effects without directly competing for binding.

-

Interaction with Novel Receptors: The unique pharmacological profile of this compound suggests it may interact with a yet-unidentified receptor or signaling pathway.

-

Modulation of Glutamatergic Neurotransmission: this compound has been shown to be neuroprotective against glutamate-induced excitotoxicity.[6] This suggests a potential interaction with the glutamate system, although the direct molecular targets have not been identified.

Signaling Pathways

The following diagram illustrates the proposed negative modulatory effect of this compound on the classical TRH signaling pathway.

Experimental Protocols

Synthesis and Purification of this compound

The following is a representative protocol for the solid-phase synthesis of this compound (pGlu-Glu-Pro-NH2) using Fmoc chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Pro-OH

-

Fmoc-Glu(OtBu)-OH

-

pGlu-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5 v/v/v)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

HPLC system with a C18 column

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

First Amino Acid Coupling (Proline):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple Fmoc-Pro-OH using HBTU/HOBt and DIPEA in DMF.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Glutamic Acid):

-

Deprotect the Fmoc group from the proline-bound resin.

-

Wash the resin.

-

Couple Fmoc-Glu(OtBu)-OH using the same coupling reagents.

-

Wash the resin.

-

-

Third Amino Acid Coupling (Pyroglutamic Acid):

-

Deprotect the Fmoc group from the glutamic acid-bound resin.

-

Wash the resin.

-

Couple pGlu-OH.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (OtBu).

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with diethyl ether.

-

Purify the crude peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes a representative method for measuring the effect of this compound on TRH-induced acetylcholine release in the rat hippocampus.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Perfusion pump

-

Fraction collector

-

HPLC system with an electrochemical detector

-

Artificial cerebrospinal fluid (aCSF) as perfusion buffer

-

This compound and TRH solutions in aCSF

-

Anesthetics

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the hippocampus.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish a stable acetylcholine level.

-

Switch the perfusion medium to aCSF containing TRH to induce acetylcholine release and collect samples.

-

Switch the perfusion medium to aCSF containing both TRH and this compound at equimolar concentrations and continue collecting samples.[2]

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine content using an HPLC system with an electrochemical detector.

-

-

Data Analysis:

-

Calculate the percentage change in acetylcholine release from baseline for each experimental condition.

-

Future Directions

The study of this compound presents several exciting avenues for future research. A primary focus should be the definitive identification of its molecular target(s) to elucidate its mechanism of action. This will involve screening against a broader range of receptors and exploring its potential as an allosteric modulator in more detail. Further preclinical studies are warranted to fully characterize its neuroprotective, antidepressant, and anticonvulsant potential in various animal models. The development of more potent and selective analogs based on the pGlu-Glu-Pro-NH2 backbone could also lead to novel therapeutic agents for a variety of neurological disorders.

Conclusion

This compound is a fascinating TRH analog with a distinct pharmacological profile. Its metabolic stability and unique central activities, coupled with a lack of endocrine side effects, make it an attractive lead compound for the development of novel CNS-targeted therapies. While much has been learned about its structure and biological effects, further research into its precise mechanism of action is crucial for realizing its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring this promising peptide.

References

- 1. [Glu2]TRH peptide [novoprolabs.com]

- 2. Evidence for interplay between thyrotropin-releasing hormone (TRH) and its structural analogue pGlu-Glu-Pro-NH2 ([Glu2]TRH) in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound peptide [novoprolabs.com]

Physicochemical Properties of (Glu2)-TRH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Glu2)-TRH (pGlu-Glu-Pro-NH2) is a tripeptide analog of Thyrotropin-Releasing Hormone (TRH). Unlike TRH, this compound does not exhibit significant TSH-releasing activity but has been identified as a negative modulator of the cholinergic effects of TRH in the central nervous system (CNS)[1][2]. It is a metabolically stable peptide that is not degraded by thyroliberinase, the enzyme that typically inactivates TRH[1]. This stability, combined with its neuroprotective, antidepressant, and anticonvulsant properties, makes this compound a molecule of interest for CNS drug development[1][2]. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and an analysis of its interaction with the TRH signaling pathway.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₄O₆ | [3][4][5] |

| Molecular Weight | 354.38 g/mol | [3][4][5] |

| Amino Acid Sequence | pGlu-Glu-Pro-NH₂ | [2][4] |

| Appearance | White to off-white lyophilized powder | [6] |

| Solubility | Soluble in water | [6] |

| Theoretical pKa | ~4.25 (Side chain of Glutamic Acid) | Inferred |

| Theoretical pI | Acidic | Inferred |

Note on Theoretical Values: The only significantly ionizable group in the this compound molecule at physiological pH is the side chain of the glutamic acid residue. The N-terminal pyroglutamic acid and the C-terminal amide are non-ionizable under typical biological conditions. Consequently, the peptide is expected to have a net charge of 0 at a very low pH and a net charge of -1 at neutral and higher pH. The theoretical pKa of the glutamic acid side chain is approximately 4.25. This means the peptide will be predominantly neutral below pH 4.25 and negatively charged above this pH. Its isoelectric point (pI), the pH at which the net charge is zero, is therefore in the acidic range.

Stability and Storage

This compound is noted for its metabolic stability, particularly its resistance to degradation by thyroliberinase[1]. Proper handling and storage are crucial to maintain its integrity for research purposes.

| Condition | Recommendation | Source(s) |

| Lyophilized Powder | Store at -20°C for long-term storage (up to 1 year). Can be kept at room temperature for short periods (up to 1 month). | [7] |

| In Solution | Prepare stock solutions in sterile, oxygen-free buffer (pH 5-6 is recommended). Aliquot and store at -20°C (or -80°C for extended storage). Avoid repeated freeze-thaw cycles. | [7] |

Interaction with the TRH Signaling Pathway

While this compound is an analog of TRH, it does not appear to act as a classical agonist at TRH receptors. Studies suggest that it functions as a negative modulator or a functional antagonist[1][2]. The canonical TRH signaling pathway is initiated by the binding of TRH to its G protein-coupled receptor (GPCR), primarily the TRH-R1 subtype in humans[8]. This binding activates the Gq/11 protein, leading to the stimulation of Phospholipase C (PLC)[8][9][10]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses[10][11].

This compound does not bind with high affinity to the known TRH receptor isoforms[2]. Research on a similar antagonist, pGlu-βGlu-Pro-NH₂, suggests that it may bind to an allosteric site on the extracellular domain of the TRH receptor, rather than the active binding site where TRH docks[7]. This allosteric interaction likely alters the receptor's conformation, thereby modulating the effects of TRH.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's physicochemical properties.

Protocol for Determination of Peptide Solubility

This protocol provides a systematic approach to determine the solubility of this compound.

Objective: To determine the optimal solvent and approximate solubility of lyophilized this compound.

Materials:

-

This compound, lyophilized powder

-

Sterile, deionized water

-

0.1 M Acetic Acid

-

0.1 M Ammonium Bicarbonate

-

Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

-

Sonicator bath

Methodology:

-

Initial Assessment: Calculate the net charge of the peptide. For this compound (pGlu-Glu-Pro-NH₂), the net charge at pH 7 is -1 due to the glutamic acid side chain. This indicates the peptide is acidic.

-

Solubility Testing (Small Scale):

-

Aliquot a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube. This prevents risking the entire sample.

-

Add a small volume of sterile water (e.g., 100 µL) to the tube.

-

Vortex the tube for 30 seconds. Visually inspect for dissolution (a clear solution).

-

-

pH Modification (for Acidic Peptides):

-

If the peptide does not dissolve in water, the solution will likely be slightly acidic. Since this compound is an acidic peptide, increasing the pH should improve solubility.

-

Add a basic solution, such as 0.1 M ammonium bicarbonate, dropwise (e.g., 5-10 µL at a time) while vortexing. Check for dissolution after each addition.

-

-

Use of Sonication:

-

If dissolution is slow or incomplete, place the tube in a sonicator bath for 5-10 minutes. This can help break up aggregates.

-

-

Organic Co-solvents (If Necessary):

-

If the peptide remains insoluble, it may have hydrophobic character despite the charged residue.

-

In a separate 1 mg aliquot, attempt to dissolve the peptide in a minimal amount of DMSO (e.g., 20-50 µL).

-

Once dissolved in DMSO, slowly add the aqueous buffer of choice dropwise to the DMSO solution while vortexing to reach the desired final concentration.

-

-

Quantification:

-

Once a clear solution is obtained, the concentration can be determined more accurately by methods such as UV spectroscopy (if the peptide contained Trp or Tyr) or by using the known weight and final volume. The recommended stock solution concentration is typically 1-2 mg/mL[6].

-

Protocol for Assessment of Peptide Stability

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.

Objective: To determine the in-vitro stability (half-life) of this compound in a relevant biological matrix (e.g., plasma or buffer).

Materials:

-

This compound stock solution

-

Human plasma or relevant buffer (e.g., PBS, pH 7.4)

-

Incubator or water bath at 37°C

-

Precipitating agent (e.g., Acetonitrile (ACN) or Ethanol (EtOH))[12][13]

-

Reverse-Phase HPLC (RP-HPLC) system with a C18 column

-

Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in ACN)

-

Microcentrifuge and filters

Methodology:

-

Sample Preparation:

-

Dilute the this compound stock solution to a final concentration of 10 µM in pre-warmed human plasma or buffer[12].

-

Prepare multiple identical samples for different time points.

-

-

Incubation:

-

Reaction Quenching and Protein Precipitation:

-

Sample Clarification:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the peptide. Filter the supernatant through a 0.22 µm filter if necessary.

-

-

HPLC Analysis:

-

Inject the clarified supernatant onto the RP-HPLC system.

-

Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).

-

Monitor the elution profile using a UV detector at ~214 nm.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.

-

Integrate the peak area for the intact peptide at each time point.

-

Plot the percentage of remaining intact peptide against time.

-

Calculate the half-life (t₁/₂) of the peptide from the degradation curve.

-

Conclusion

This compound is a metabolically stable TRH analog with distinct CNS activities. Its physicochemical profile is dominated by a single acidic residue, rendering it water-soluble and giving it a net negative charge at physiological pH. While its precise mechanism of action requires further elucidation, current evidence points towards an allosteric modulation of the TRH receptor, providing a basis for its function as a negative modulator of TRH's cholinergic effects. The protocols detailed in this guide provide a framework for the consistent and accurate characterization of this compound and similar synthetic peptides, which is essential for advancing their potential development as therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biocat.com [biocat.com]

- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 4. researchgate.net [researchgate.net]

- 5. [Glu2]-TRH | VAC-00171 | Biosynth [biosynth.com]

- 6. genscript.com [genscript.com]

- 7. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calculate Peptide PI: A Step-by-Step Guide [reuseu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 11. genscript.com [genscript.com]

- 12. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 13. bachem.com [bachem.com]

(Glu2)-TRH: A Technical Whitepaper on its Binding Affinity for TRH Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the thyrotropin-releasing hormone (TRH) analog, (Glu2)-TRH (pGlu-Glu-Pro-NH2), for the TRH receptor subtypes, TRH-R1 and TRH-R2. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.

Executive Summary

Data Presentation: this compound Binding Affinity

Quantitative analysis of the binding of this compound to TRH-R1 and TRH-R2 has consistently shown a lack of significant affinity. While specific Ki or IC50 values are not typically reported due to the very low affinity, the available data is summarized below.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Method | Reference |

| This compound | TRH-R1 | Not Appreciable | Radioligand Binding Assay | [1] |

| This compound | TRH-R2 | Not Appreciable | Radioligand Binding Assay | [1] |

Note: "Not Appreciable" indicates that in standard competitive radioligand binding assays, this compound does not significantly displace radiolabeled TRH or its analogs from the receptors, even at high concentrations. This suggests a dissociation constant (Kd) in the high micromolar or millimolar range, which is generally considered biologically insignificant for a specific receptor interaction. Some studies have proposed that related analogs, such as [β-Glu2]TRH, may act as functional antagonists through allosteric binding rather than direct competition at the TRH binding site.[2][3][4][5][6][7]

Experimental Protocols

The determination of binding affinity for TRH receptor subtypes typically involves radioligand binding assays and functional assays to measure downstream signaling.

Radioligand Competition Binding Assay

This is the gold-standard method for determining the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for TRH-R1 and TRH-R2.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing human or rodent TRH-R1 or TRH-R2.

-

Radioligand: High-affinity radiolabeled TRH analog, typically [3H][3-Me-His2]TRH.

-

Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and protease inhibitors.

-

Scintillation Cocktail and Scintillation Counter .

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: Intracellular Calcium Mobilization

Since TRH receptors are Gq-coupled, their activation leads to an increase in intracellular calcium. This functional assay can assess the agonist or antagonist properties of a compound.

Objective: To determine if this compound can act as an agonist to stimulate calcium release or as an antagonist to block TRH-induced calcium release.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing TRH-R1 or TRH-R2.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

TRH (as a reference agonist).

-

This compound .

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Preparation:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Measurement of Calcium Response:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

For agonist testing: Inject a solution of this compound at various concentrations into the wells and monitor the change in fluorescence over time.

-

For antagonist testing: Pre-incubate the cells with various concentrations of this compound for a short period, then inject a fixed concentration of TRH and monitor the change in fluorescence.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

For agonist activity, plot the peak fluorescence response against the concentration of this compound to determine the EC50.

-

For antagonist activity, plot the TRH-induced response against the concentration of this compound to determine the IC50.

-

Mandatory Visualizations

Signaling Pathways

Both TRH-R1 and TRH-R2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[8] Upon agonist binding, they initiate a signaling cascade that leads to the mobilization of intracellular calcium.

Caption: TRH Receptor Gq Signaling Pathway.

Experimental Workflows

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

The subsequent diagram outlines the workflow for a calcium mobilization functional assay.

Caption: Calcium Mobilization Assay Workflow.

References

- 1. [Glu2]TRH peptide [novoprolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 4. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

(Glu2)-TRH: A Deep Dive into its Pharmacokinetics and In vivo Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Glu2)-TRH (pGlu-Glu-Pro-NH2) is a structural analog of Thyrotropin-Releasing Hormone (TRH) with demonstrated activity in the central nervous system (CNS).[1][2] A key characteristic that distinguishes this compound from its parent compound is its enhanced metabolic stability, primarily due to its resistance to degradation by thyroliberinase (TRH-degrading ectoenzyme), the primary enzyme responsible for TRH inactivation in the extracellular space.[3][4] This heightened stability has positioned this compound and its derivatives as promising candidates for therapeutic interventions targeting the CNS. This guide provides a comprehensive overview of the current understanding of the pharmacokinetics and in vivo metabolism of this compound, drawing comparisons with TRH to highlight its unique properties. We will delve into its metabolic pathways, present available quantitative data, and outline the experimental methodologies used in its study.

Metabolic Stability and Key Pathways

The primary advantage of this compound lies in its resistance to the rapid enzymatic degradation that curtails the in vivo activity of TRH. The principal enzyme in TRH metabolism is the TRH-degrading ectoenzyme (thyroliberinase), a metallopeptidase that cleaves the pGlu-His peptide bond.[3][5] By substituting the histidine residue with glutamic acid, this compound is no longer a substrate for this enzyme, leading to a significantly prolonged biological half-life.[4]

While this compound is resistant to thyroliberinase, its complete metabolic fate in vivo is not fully elucidated in the currently available literature. However, based on the metabolism of TRH and other peptides, potential, albeit slower, metabolic pathways for this compound can be hypothesized. These include:

-

Deamidation: Removal of the C-terminal amide group, a reaction catalyzed by various peptidases.[6]

-

Prolyl Endopeptidase Cleavage: Hydrolysis of the Pro-NH2 bond, another known pathway for TRH degradation.[5]

Further research is required to definitively identify and quantify the metabolites of this compound in vivo.

Pharmacokinetics: A Comparative Overview

Direct and comprehensive pharmacokinetic data for this compound, such as half-life, clearance, and volume of distribution, are not extensively reported in publicly available literature. However, its metabolic stability suggests a significantly different pharmacokinetic profile compared to TRH. To provide context, the pharmacokinetic parameters of TRH in humans are summarized below. It is anticipated that this compound would exhibit a longer half-life and lower clearance.

Table 1: Pharmacokinetic Parameters of Intravenous TRH in Humans

| Parameter | Value (Mean ± SEM) | Reference |

| Half-life (t½) | 5.3 ± 0.5 min | [7][8] |

| Volume of Distribution | 15.7 ± 3.8 liters | [7][8] |

| Urinary Excretion (3h) | 5.5 ± 0.9% of administered dose | [7][8] |

Note: These values are for the parent compound TRH and are provided for comparative purposes. Specific pharmacokinetic studies on this compound are needed to establish its precise parameters.

Experimental Protocols

The study of this compound pharmacokinetics and metabolism employs a range of analytical and in vivo techniques. Below are detailed methodologies adapted from studies on TRH and its analogs, which are applicable to the investigation of this compound.

In Vivo Microdialysis for CNS Pharmacokinetics

This technique allows for the in vivo sampling of unbound this compound and its potential metabolites from the extracellular fluid of specific brain regions, providing crucial information about its CNS disposition.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Implantation: Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus).

-

Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Analysis: The concentration of this compound and any identifiable metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or a specific radioimmunoassay (RIA).[1][9]

Pharmacokinetic Analysis following Systemic Administration

To determine systemic pharmacokinetic parameters, serial blood sampling is conducted following intravenous or other routes of administration.

Protocol:

-

Animal Model: Mice or rats are commonly used.

-

Drug Administration: this compound is administered, often intravenously, at a known dose.[4]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via a cannulated artery or from the tail vein.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Quantification: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS or RIA.

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using pharmacokinetic software to calculate parameters like half-life, clearance, and volume of distribution.

Visualizing Metabolic Pathways and Experimental Workflows

Diagram 1: Hypothesized Metabolic Pathways of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro neuroprotection against glutamate-induced toxicity by pGlu-Glu-Pro-NH(2) (EEP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymes involved in the degradation of thyrotropin releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) in bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and Excretion of Exogenous Thyrotropin-Releasing Hormone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and excretion of exogenous thyrotropin-releasing hormone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for interplay between thyrotropin-releasing hormone (TRH) and its structural analogue pGlu-Glu-Pro-NH2 ([Glu2]TRH) in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of (Glu2)-TRH In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Glu2)-TRH, a structural analog of Thyrotropin-Releasing Hormone (TRH), has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of this compound, with a focus on its efficacy against glutamate-induced excitotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for neurodegenerative disorders.

Introduction

Thyrotropin-Releasing Hormone (TRH) is a neuropeptide with well-documented neuroprotective properties.[1] However, its therapeutic potential is limited by a short biological half-life. This has led to the development of more stable analogs, including this compound (pGlu-Glu-Pro-NH2), also referred to as EEP.[2][3] In vitro studies have demonstrated that this compound not only possesses neuroprotective capabilities but may, in certain contexts, be even more potent than its parent compound.[2] This guide will explore the current understanding of the neuroprotective effects of this compound in vitro, providing a technical resource for the scientific community.

Quantitative Assessment of Neuroprotection

In vitro studies have been crucial in quantifying the neuroprotective efficacy of this compound, primarily in models of glutamate-induced excitotoxicity. Glutamate is a major excitatory neurotransmitter, and its excess can lead to neuronal death, a hallmark of many neurodegenerative diseases.

A key comparative study directly evaluated the neuroprotective effects of this compound against glutamate-induced toxicity in vitro and found it to be significantly more potent than TRH.[2]

Table 1: Comparative Neuroprotective Efficacy of this compound and TRH Against Glutamate-Induced Toxicity [2]

| Compound | Relative Neuroprotective Potency | Observations |

| This compound (EEP) | Up to 4 times more potent than TRH | Demonstrated superior protection of neurons from glutamate-induced cell death. |

| TRH | Baseline | Showed neuroprotective effects, but to a lesser extent than this compound. |

Putative Mechanisms of Action and Signaling Pathways

The precise signaling pathways mediating the neuroprotective effects of this compound are still under investigation. However, based on the mechanisms of the closely related TRH, several pathways are likely involved. TRH is known to exert its neuroprotective effects through the activation of key signaling cascades that promote cell survival and inhibit apoptotic pathways.[4][5]

Modulation of Intracellular Calcium

One of the proposed mechanisms for this compound's neuroprotective action is the modulation of intracellular calcium ([Ca2+]i) levels.[2] Glutamate excitotoxicity is characterized by a massive influx of Ca2+ into neurons, triggering a cascade of neurotoxic events. While this compound has been shown to reduce glutamate-stimulated increases in intraneuronal Ca2+, it appears to be less effective in this specific action than TRH, suggesting that other mechanisms contribute significantly to its superior neuroprotective profile.[2]

PI3K/Akt Signaling Pathway (Hypothesized)

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival.[4] Studies on TRH have demonstrated its ability to activate this pathway, leading to the phosphorylation and activation of Akt.[4] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival. While direct evidence for this compound is pending, it is plausible that it shares this mechanism with TRH.

MAPK/ERK Signaling Pathway (Hypothesized)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in neuronal survival and plasticity. Activation of the ERK pathway has been linked to neuroprotection in various models of neuronal injury.[6] Some evidence suggests that TRH can modulate this pathway.[7] It is therefore a plausible, yet unconfirmed, mechanism for this compound-mediated neuroprotection.

Experimental Protocols for In Vitro Neuroprotection Assays

Assessing the neuroprotective effects of this compound in vitro requires robust and reproducible experimental models and assays. Below are detailed methodologies for key experiments commonly employed in this field.

In Vitro Model of Glutamate-Induced Excitotoxicity

This model is fundamental for studying the neuroprotective effects of compounds against excitotoxicity.

-

Cell Culture : Primary cortical or hippocampal neurons are typically used. These are isolated from embryonic rodents and cultured in appropriate media.

-

Induction of Excitotoxicity : After a period of maturation in culture (typically 7-14 days), neurons are exposed to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 5-15 minutes).[8]

-

Treatment : this compound is applied to the neuronal cultures at various concentrations, either as a pre-treatment before glutamate exposure, concurrently with glutamate, or as a post-treatment.

-

Assessment of Neuroprotection : Cell viability and cytotoxicity are measured 24-48 hours after the glutamate insult using assays such as MTT, LDH release, or by counting surviving neurons.

References

- 1. Glucose metabolism inhibits apoptosis in neurons and cancer cells by redox inactivation of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro neuroprotection against glutamate-induced toxicity by pGlu-Glu-Pro-NH(2) (EEP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electroconvulsive seizures increase levels of pGlu-Glu-Pro-NH2 (EEP) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK and RSK are necessary for TRH-induced inhibition of r-ERG potassium currents in rat pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamate neurotoxicity in cortical cell culture | Kriegstein Lab [kriegstein-lab.com]

The Subcellular Landscape of (Glu2)-TRH: A Technical Guide for Researchers

An In-depth Exploration of the Cellular and Subcellular Localization of the Endogenous Thyrotropin-Releasing Hormone-like Peptide, (Glu2)-TRH.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (pGlu-Glu-Pro-NH2) is a structural analog of the well-characterized neuropeptide, Thyrotropin-Releasing Hormone (TRH). While the physiological roles of this compound are still under investigation, understanding its precise cellular and subcellular localization is paramount for elucidating its function and for the development of targeted therapeutics. This technical guide synthesizes the current understanding of this compound's distribution within the central nervous system and peripheral tissues. Due to a paucity of studies focusing specifically on the subcellular quantification of endogenous this compound, this guide draws upon the extensive research on TRH as a model, presenting methodologies and potential localization patterns. The provided experimental protocols are foundational for researchers aiming to investigate the subcellular niche of this compound and other neuropeptides.

Cellular Distribution of this compound and TRH-like Peptides

Endogenous this compound, also referred to as TRH-like peptide, has been identified in various tissues, suggesting a broad physiological significance. While its expression levels are generally lower than that of TRH, its presence in key regulatory centers points to a potential role in neuromodulation and hormonal regulation.

Key Tissues with Reported Presence of TRH-like Peptides:

-

Central Nervous System (CNS): Like TRH, this compound is found in the mammalian brain.[1] The distribution of TRH neurons is well-documented, with significant populations in the paraventricular nucleus (PVN) of the hypothalamus.[2][3] These neurons are crucial for the regulation of the hypothalamic-pituitary-thyroid (HPT) axis.[2] While specific mapping of this compound-expressing neurons is less complete, it is hypothesized that they may co-localize with TRH or exist in distinct neuronal populations in brain regions outside the classical HPT axis.

-

Pituitary Gland: The presence of TRH-like peptides in the pituitary suggests a role in modulating the release of anterior pituitary hormones.

-

Prostate Gland: High concentrations of TRH-like immunoreactivity have been detected in the rat prostate.[4]

Postulated Subcellular Localization of this compound in Neurons

Based on the established principles of neuropeptide synthesis and trafficking, the subcellular localization of this compound within a neuron can be inferred. This process begins with the translation of its precursor protein and culminates in its secretion from nerve terminals.

Inferred Subcellular Distribution of this compound:

| Subcellular Fraction | Postulated this compound Content | Rationale |

| Ribosomes/Rough ER | Low | Site of synthesis of the pro-(Glu2)-TRH precursor protein. The nascent peptide is rapidly translocated into the ER lumen for folding and initial processing. |

| Golgi Apparatus | Moderate | The pro-peptide is further processed, sorted, and packaged into dense-core vesicles. This is a key site for post-translational modifications. |

| Dense-Core Vesicles (DCVs) | High | Mature this compound is stored in DCVs, which are transported along axons to the nerve terminals for regulated secretion. These vesicles are the primary storage sites for neuropeptides. |

| Synaptosomes | High | As nerve terminals are sheared off during homogenization, they form synaptosomes, which contain synaptic vesicles and mitochondria. A high concentration of this compound is expected in this fraction, reflecting its localization in presynaptic terminals. Studies on TRH show its concentration in synaptosomal fractions.[5] |

| Cytosol | Low | Neuropeptides are generally not found in high concentrations in the cytosol, as they are sequestered within the secretory pathway. |

| Mitochondria | Negligible | Not directly involved in the synthesis or storage of neuropeptides. |

| Nucleus | Negligible | Not involved in the synthesis or storage of neuropeptides. |

Experimental Protocols for Determining Cellular Localization

The following protocols provide a framework for researchers to investigate the subcellular distribution of endogenous this compound. These methods can be adapted for various tissue types and are foundational for quantitative analysis.

Subcellular Fractionation of Brain Tissue by Differential Centrifugation

This protocol describes the isolation of various subcellular compartments from brain tissue, allowing for the subsequent quantification of this compound in each fraction.

Objective: To separate brain homogenates into nuclear, mitochondrial, microsomal, and cytosolic fractions.

Materials:

-

Fresh or frozen brain tissue (e.g., hypothalamus, cortex)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Assay kits for quantifying this compound (e.g., specific ELISA or RIA)

Procedure:

-

Homogenization: Mince the brain tissue on ice and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

-

Low-Speed Centrifugation (Nuclear Fraction): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet (P1) contains nuclei and cell debris. The supernatant (S1) contains the remaining organelles.

-

Medium-Speed Centrifugation (Mitochondrial and Synaptosomal Fraction): Transfer the S1 supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C. The pellet (P2) is the crude mitochondrial and synaptosomal fraction. The supernatant (S2) contains microsomes and cytosol.

-

High-Speed Centrifugation (Microsomal Fraction): Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet (P3) contains the microsomal fraction (endoplasmic reticulum and Golgi). The supernatant (S3) is the cytosolic fraction.

-

Quantification: Quantify the amount of this compound in each fraction (P1, P2, P3, and S3) using a specific and sensitive immunoassay. Protein concentration in each fraction should also be determined to normalize the peptide levels.

Immunohistochemistry (IHC) for Cellular Localization

This protocol outlines the steps for visualizing the location of this compound within tissue sections using specific antibodies.

Objective: To identify the specific cells and neuronal processes containing this compound.

Materials:

-

Fixed tissue sections (e.g., paraffin-embedded or frozen)

-

Primary antibody specific for this compound

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

Chromogen substrate (e.g., DAB)

-

Blocking solution (e.g., normal serum)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

Procedure:

-

Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: For formalin-fixed tissues, perform antigen retrieval to unmask the epitope (e.g., heat-induced epitope retrieval in citrate buffer).

-

Blocking: Incubate sections in a blocking solution for 1-2 hours to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

-

Signal Amplification: Wash and incubate with the ABC reagent.

-

Visualization: Develop the signal with a chromogen substrate until the desired staining intensity is reached.

-

Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin), dehydrate, and mount with a coverslip.

-

Microscopy: Examine the sections under a light microscope to determine the cellular and regional distribution of this compound immunoreactivity.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and conceptual relationships.

Caption: Workflow for Subcellular Fractionation.

Caption: Immunohistochemistry Staining Protocol.

Caption: Neuropeptide Synthesis and Signaling.

Future Directions and Conclusion

The study of the cellular localization of endogenous this compound is still in its early stages. Future research should focus on developing highly specific antibodies for this compound to enable precise immunocytochemical and immunoelectron microscopic studies. Quantitative mass spectrometry of subcellular fractions could also provide invaluable data on its distribution. A thorough understanding of where this compound is located within the cell is a critical step towards unraveling its physiological functions and its potential as a therapeutic target. This guide provides the foundational knowledge and experimental frameworks necessary to advance this exciting area of neuropeptide research.

References

- 1. In vitro neuroprotection against glutamate-induced toxicity by pGlu-Glu-Pro-NH(2) (EEP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution of Hypophysiotropic Thyrotropin-Releasing Hormone (TRH)-Synthesizing Neurons in the Hypothalamic Paraventricular Nucleus of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subcellular distribution of thyrotropin-releasing hormone (TRH) in rat brain and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of (Glu2)-TRH: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of (Glu2)-TRH (pyroglutamyl-glutamyl-proline amide), a metabolically stable analog of Thyrotropin-Releasing Hormone (TRH). The synthesis is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended for researchers in peptide chemistry, pharmacology, and drug development, offering a comprehensive workflow from synthesis to a highly purified final product.

Introduction

This compound, with the sequence pGlu-Glu-Pro-NH2, is an analog of TRH where the histidine residue at position 2 is replaced by a glutamic acid residue. Unlike TRH, this compound is not rapidly metabolized by the enzyme thyroliberinase, making it a valuable tool for studying the central nervous system effects of TRH-like peptides. It has been reported to possess neuroprotective, antidepressant, and anticonvulsant activities. Notably, this compound does not appear to bind with high affinity to the conventional TRH receptors, suggesting a different mechanism of action, possibly through an allosteric site on the TRH receptor or an entirely different receptor system. This unique pharmacological profile makes this compound a person of interest for further investigation.